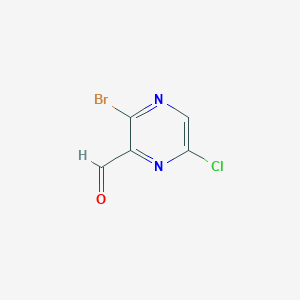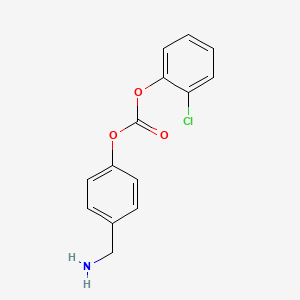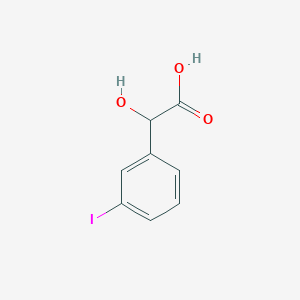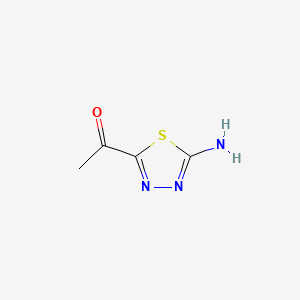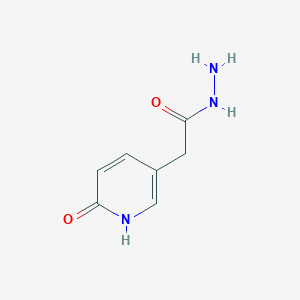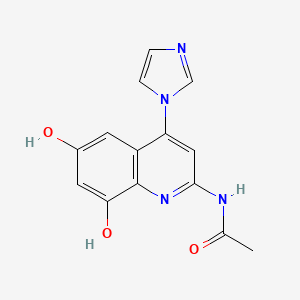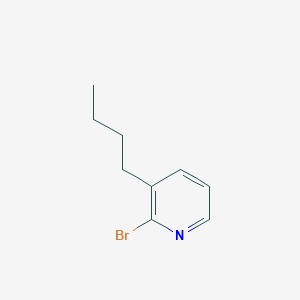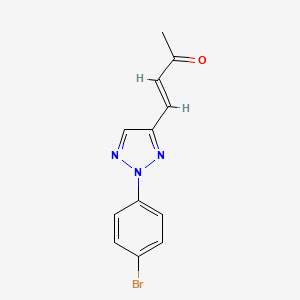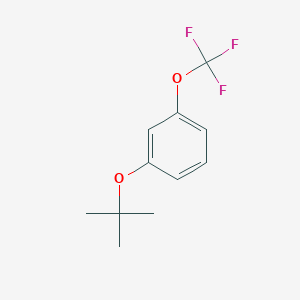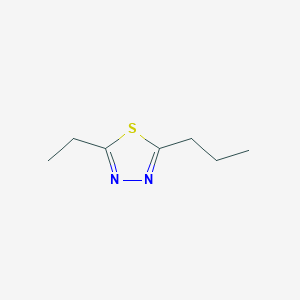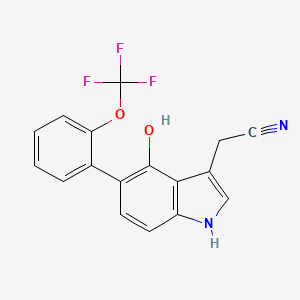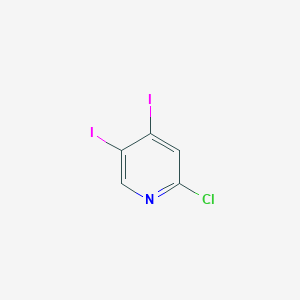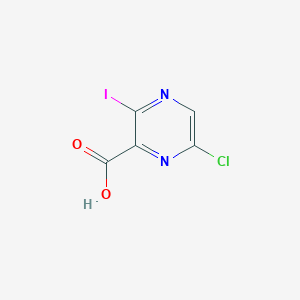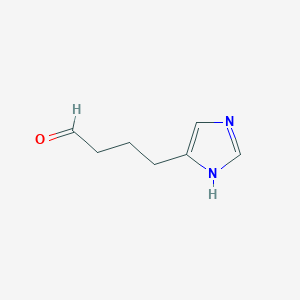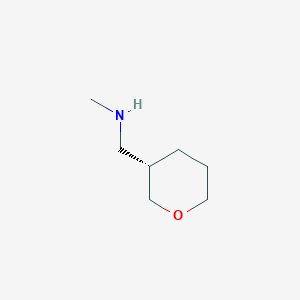
(S)-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine is a chiral amine compound with a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetrahydropyran ring.
N-Methylation: The tetrahydropyran derivative is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or crystallization with chiral acids.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Utilized in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: Employed in the production of agrochemicals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine: The enantiomer of the compound with different stereochemistry.
N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine: The racemic mixture of both enantiomers.
N-Methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine: A structural isomer with the methyl group at a different position on the pyran ring.
Uniqueness
(S)-N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer and other structural isomers.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
N-methyl-1-[(3S)-oxan-3-yl]methanamine |
InChI |
InChI=1S/C7H15NO/c1-8-5-7-3-2-4-9-6-7/h7-8H,2-6H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
SFDNBVAIWWHHQN-ZETCQYMHSA-N |
Isomerische SMILES |
CNC[C@@H]1CCCOC1 |
Kanonische SMILES |
CNCC1CCCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


